A Technical Guide to the Chemical Properties of 2-[(1-Methylpiperidin-4-yl)oxy]aniline
A Technical Guide to the Chemical Properties of 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a key building block in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates. The guide details the compound's structural characteristics, established synthetic methodologies with an emphasis on the underlying chemical principles, its reactivity profile, and essential safety protocols. By integrating theoretical knowledge with practical application insights, this whitepaper serves as an authoritative resource for the effective use of this versatile molecule in research and development settings.
Chemical Identity and Structure
2-[(1-Methylpiperidin-4-yl)oxy]aniline is an organic compound featuring a primary aniline group linked via an ether bridge to a 1-methylpiperidin-4-yl ring system.[1] This unique three-dimensional architecture is of significant interest in drug discovery, where the piperidine moiety can enhance solubility and bioavailability, while the aniline group serves as a versatile anchor for further chemical modification.[1][2]
Caption: Chemical structure of 2-[(1-Methylpiperidin-4-yl)oxy]aniline.
| Identifier | Value |
| IUPAC Name | 2-[(1-Methylpiperidin-4-yl)oxy]aniline |
| CAS Number | 869943-62-4[1] |
| Molecular Formula | C₁₂H₁₈N₂O[1] |
| Molecular Weight | 206.28 g/mol [1] |
| InChI Key | BSAURXAWMKQULY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Precise experimental data for the physicochemical properties of 2-[(1-Methylpiperidin-4-yl)oxy]aniline are not widely published. However, based on its structure, the following properties can be inferred.
| Property | Estimated Value / Description |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. Aniline derivatives are known to darken upon exposure to air and light.[3] |
| Melting Point | Data not available. |
| Boiling Point | Expected to be high (>250 °C) due to its molecular weight and polar functional groups. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, methanol, and DMSO. Limited solubility in water is expected. |
| pKa | The molecule possesses two basic centers: the aniline nitrogen (pKa ~4-5) and the tertiary piperidine nitrogen (pKa ~9-10). The piperidine nitrogen is the more basic site. |
Synthesis and Manufacturing Insights
The most prevalent and efficient synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro intermediate.[1] This strategy is widely adopted due to the high availability of the starting materials and the robust nature of the reactions.
Causality of Experimental Design: The SNAr reaction is contingent upon the presence of a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a leaving group (e.g., a halogen) on the aromatic ring. This nitro group activates the ring, making it susceptible to attack by a nucleophile. The alkoxide of 1-methylpiperidin-4-ol, formed by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH), serves as the potent nucleophile required for this substitution.[1] Following the successful ether linkage formation, the nitro group is reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation, producing water as the only byproduct.[1]
Caption: General workflow for the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]-1-nitrobenzene (SNAr Reaction)
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To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF), add a solution of 1-methylpiperidin-4-ol (1.0 equivalent) in anhydrous DMF dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of 2-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline (Nitro Reduction)
-
Dissolve the crude 2-[(1-Methylpiperidin-4-yl)oxy]-1-nitrobenzene intermediate in a suitable solvent such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).
-
Pressurize the vessel with hydrogen gas (H₂) (typically 1-3 atm or as appropriate for the equipment) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the aniline product indicates completion.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-[(1-Methylpiperidin-4-yl)oxy]aniline.
-
If necessary, purify the product via column chromatography on silica gel.
Spectroscopic Profile
While specific spectral data is not available in the cited literature, a predictive analysis based on the molecule's structure is provided below.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (ortho-substituted pattern, ~6.5-7.5 ppm), a multiplet for the piperidinyl methine proton (CH-O, ~4.2-4.5 ppm), complex multiplets for the piperidine methylene protons (~1.8-3.0 ppm), and a singlet for the N-methyl group (~2.3 ppm). The NH₂ protons of the aniline will likely appear as a broad singlet that may be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display 12 unique carbon signals corresponding to the aromatic carbons (4 signals), the piperidine ring carbons (4 signals, including the CH-O carbon at ~70-75 ppm), and the N-methyl carbon (~46 ppm).
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 207.15. Common fragmentation pathways would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.
-
Infrared (IR) Spectroscopy: Key absorption bands characteristic of the functional groups would be present. These include a doublet for the primary amine N-H stretch (~3350-3450 cm⁻¹), aromatic and aliphatic C-H stretching (~2800-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and 1500 cm⁻¹), and a strong C-O-C ether stretching band (~1220-1260 cm⁻¹).[4]
Chemical Reactivity and Stability
The reactivity of 2-[(1-Methylpiperidin-4-yl)oxy]aniline is governed by its two primary functional groups.[1]
-
Aniline Moiety: The primary aromatic amine is nucleophilic and will undergo typical aniline reactions such as acylation, alkylation, sulfonation, and diazotization. It is also susceptible to oxidation, which can lead to discoloration of the compound from colorless/pale yellow to brown or black over time.[1][3]
-
Tertiary Piperidine Amine: The nitrogen atom in the piperidine ring is a basic and nucleophilic center. It can be protonated to form salts, quaternized with alkyl halides, or oxidized.[1]
Stability and Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] It is advisable to store it in a cool, dry, and dark place, away from strong oxidizing agents and acids, to maintain its integrity.[3]
Application in Drug Discovery
2-[(1-Methylpiperidin-4-yl)oxy]aniline is not typically an active pharmaceutical ingredient itself but rather a crucial synthetic intermediate.[1] Its value lies in its bifunctional nature, allowing chemists to elaborate the structure in multiple directions. The aniline group provides a reactive "handle" for constructing amides, ureas, sulfonamides, or other functionalities common in pharmacologically active molecules. The N-methylpiperidine ether portion is often incorporated to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and the ability to cross biological membranes.
Safety and Handling Protocols
This compound should be handled with care by trained personnel in a laboratory setting.
Hazard Identification: Based on data for the compound and structurally related molecules, the primary hazards include:
The aniline moiety suggests a potential for methemoglobinemia if significant exposure occurs.[3]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Conclusion
2-[(1-Methylpiperidin-4-yl)oxy]aniline is a well-defined chemical intermediate with a distinct set of properties that make it highly valuable for synthetic and medicinal chemistry applications. Its established two-step synthesis from common starting materials provides a reliable route for its production. Understanding its reactivity, particularly at the aniline and tertiary amine sites, is crucial for its successful application in the construction of more complex molecular targets. Adherence to strict safety and handling protocols is mandatory to mitigate the potential hazards associated with this class of compounds. This guide provides the foundational knowledge required for the proficient and safe utilization of this important chemical building block.
References
- 2-[(1-Methylpiperidin-4-yl)oxy]aniline | CAS 869943-62-4. Benchchem.
- Material Safety D
- Safety Data Sheet - 4-(1-Methyl-4-piperidinylmethoxy)aniline. Fisher Scientific.
- Safety Data Sheet - 3-Methyl-4-(1-methylpiperidin-4-yl)aniline. CymitQuimica.
- Safety Data Sheet - 2-(1-benzylpiperidin-4-yl)ethan-1-amine. MedchemExpress.com.
- SAFETY DATA SHEET - 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline. CymitQuimica.
- 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.
- Aniline - IR Spectrum. National Institute of Standards and Technology.
Sources
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